Diammonium succinate

Description

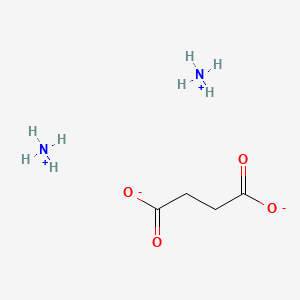

Structure

2D Structure

Properties

IUPAC Name |

diazanium;butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJPVZLSLOHJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062279 | |

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-88-2, 15574-09-1 | |

| Record name | Ammonium succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTZ9PEC9JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure Analysis of Diammonium Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of diammonium succinate. While a definitive, publicly available crystal structure for this compound is not currently available in major crystallographic databases, this document outlines the essential experimental protocols and data analysis workflows required to obtain and interpret this information. The content is designed to guide researchers in performing such an analysis and to provide a framework for understanding the resulting structural data.

Introduction to this compound and its Structural Importance

This compound, the salt formed from succinic acid and two equivalents of ammonia, is a compound of interest in various chemical and pharmaceutical contexts.[1][2][3] Understanding its three-dimensional atomic arrangement is crucial for predicting its physical and chemical properties, such as solubility, stability, and hygroscopicity. For drug development professionals, the crystal structure provides insights into potential polymorphism, which can significantly impact a drug's bioavailability and manufacturability. X-ray crystallography, through single-crystal or powder diffraction methods, is the definitive technique for elucidating such atomic-level details.[4][5]

Experimental Protocols for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality crystals and proceeds through data collection and structure solution.

2.1. Crystallization

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction. For this compound, a water-soluble organic salt, several common crystallization techniques can be employed:

-

Slow Evaporation: A saturated aqueous solution of this compound is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a solution of this compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the this compound solution reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, inducing crystallization.

2.2. Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A flowchart illustrating the major steps in single-crystal X-ray diffraction analysis.

Methodology:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, typically at low temperatures (around 100 K) to minimize thermal vibrations.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as polarization and absorption.

-

Structure Solution: The corrected diffraction data is used to solve the phase problem and obtain an initial electron density map, which reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.

-

Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability.

2.3. Powder X-ray Diffraction (PXRD)

If single crystals of suitable quality cannot be obtained, powder X-ray diffraction can be used to analyze the crystalline material. While generally providing less detailed information than SC-XRD, PXRD is invaluable for phase identification, purity assessment, and, in some cases, structure solution.

Experimental Workflow for Powder X-ray Diffraction

Caption: A flowchart outlining the key stages of powder X-ray diffraction analysis.

Methodology:

-

Sample Preparation: A sample of this compound is finely ground to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present and can be compared to databases to identify known phases.

-

Unit Cell Indexing: The positions of the diffraction peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) of the crystal lattice.

-

Structure Solution: For unknown structures, computational methods can be used to solve the crystal structure from the powder diffraction data.

-

Rietveld Refinement: This is a powerful technique for refining the crystal structure model by fitting the entire calculated diffraction pattern to the experimental data.

Expected Crystallographic Data for this compound

While specific data for this compound is not available, the following tables present the types of quantitative data that would be obtained from a successful crystal structure analysis. For illustrative purposes, data for the related compound, diisopropylammonium succinate, may be considered as a proxy for the expected format and level of detail.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Expected Value |

| Chemical formula | C₄H₁₂N₂O₄ |

| Formula weight | 152.15 g/mol |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) | To be determined |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | ~100 |

| Goodness-of-fit on F² | ~1.0 |

| Final R indices [I > 2σ(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Expected Length (Å) |

| C1 | O1 | ~1.25 |

| C1 | O2 | ~1.25 |

| C1 | C2 | ~1.52 |

| C2 | C2' | ~1.51 |

| N1 | H1A | ~0.90 |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |

| O1 | C1 | O2 | ~125 |

| O1 | C1 | C2 | ~117 |

| O2 | C1 | C2 | ~117 |

| C1 | C2 | C2' | ~112 |

Conclusion

The determination of the crystal structure of this compound is an essential step in its comprehensive characterization. This guide has outlined the standard experimental and analytical procedures, from crystal growth to structure refinement, that are necessary for this task. The resulting crystallographic data, including unit cell parameters, bond lengths, and bond angles, will provide fundamental insights into the solid-state properties of this compound, which are of significant interest to researchers in chemistry and drug development. While a published structure is not yet available, the methodologies described herein provide a clear pathway for its determination.

References

- 1. This compound | C4H12N2O4 | CID 160625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H12N2O4 | CID 160625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Synthesis of diammonium succinate from succinic acid and ammonia.

An In-depth Technical Guide to the Synthesis of Diammonium Succinate

This technical guide provides a comprehensive overview of the synthesis of this compound from succinic acid and ammonia. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including experimental protocols and quantitative data.

Introduction

This compound (C₄H₁₂N₂O₄) is the ammonium salt of succinic acid.[1][2] It serves as a versatile chemical intermediate in various industries. Its applications include use as a raw material in the manufacturing of pharmaceuticals, cosmetics, lacquers, and perfume esters.[1][3] Furthermore, it is utilized in the food industry as a sequestrant, buffer, and neutralizing agent.[1] The synthesis of high-purity this compound is crucial for these applications, particularly in the pharmaceutical sector where stringent quality standards apply.

This guide details the primary synthesis routes from succinic acid and an ammonia source, presenting detailed experimental procedures, reaction conditions, and quantitative outcomes.

Synthesis Pathways

The synthesis of this compound is a straightforward acid-base neutralization reaction. Succinic acid, a dicarboxylic acid, reacts with two equivalents of an ammonia source to form the diammonium salt. The two principal methods involve the reaction of succinic acid with either aqueous ammonia (ammonium hydroxide) or an ammonium salt of a weak acid, such as ammonium carbonate or bicarbonate.

The general chemical equation is: C₄H₆O₄ (Succinic Acid) + 2 NH₃ → (NH₄)₂C₄H₄O₄ (this compound)

A common laboratory and industrial approach involves reacting succinic acid with ammonium hydroxide solution: 2NH₄OH + H₂C₄H₄O₄ → (NH₄)₂C₄H₄O₄ + 2H₂O

An alternative method, which avoids the direct handling of concentrated ammonia solutions, uses ammonium bicarbonate: C₄H₆O₄ + 2 NH₄HCO₃ → (NH₄)₂C₄H₄O₄ + 2 H₂O + 2 CO₂

The selection of the ammonia source can depend on factors such as safety, cost, and the desired purity of the final product.

Caption: Diagram of the neutralization reaction to form this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the primary reactant and product is provided below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |

| Succinic Acid | C₄H₆O₄ | 118.09 | White crystalline solid |

| This compound | C₄H₁₂N₂O₄ or (NH₄)₂C₄H₄O₄ | 152.15 | Colorless crystals |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are derived from established patent literature, ensuring their relevance to industrial and research applications.

Protocol 1: Synthesis using Ammonium Bicarbonate

This protocol is adapted from a patented method for producing high-purity this compound. It involves the neutralization of succinic acid with ammonium bicarbonate in a saturated aqueous solution of the product salt, followed by crystallization.

Materials and Equipment:

-

Succinic Acid (SA)

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Deionized Water

-

Jacketed Glass Reactor with Stirrer and Temperature Control

-

Nutsche Filter or equivalent filtration apparatus

-

Drying Oven

Procedure:

-

Prepare Saturated Salt Solution: In the reactor, prepare a saturated solution of this compound. For subsequent batches, the filtrate from a previous synthesis can be recycled for this purpose.

-

Charge Reactants: Charge the reactor with water and ammonium bicarbonate. For a representative synthesis, 1 m³ of water is mixed with 129.6 kg of ammonium bicarbonate.

-

Heating: While mixing, heat the reaction mixture using steam to a temperature of 38-40°C.

-

Succinic Acid Addition: Slowly add 96 kg of succinic acid to the reactor over a period of 2 hours, maintaining the temperature between 32-38°C. The molar ratio of ammonium bicarbonate to succinic acid should be stoichiometric or in slight excess (4-5%).

-

Crystallization: After the addition is complete, cool the reaction mixture to approximately 16°C to induce crystallization of the this compound product.

-

Filtration: Filter the resulting slurry using a Nutsche filter to separate the crystalline product from the mother liquor (filtrate). The filtrate can be reused in subsequent batches.

-

Drying: Dry the wet crystalline product in an oven at a temperature between 50-70°C until the smell of ammonia is no longer detectable.

Caption: Workflow diagram illustrating the synthesis and purification process.

Quantitative Analysis of Synthesis

The efficiency and success of the synthesis are measured by yield and purity. The following table summarizes quantitative data reported in the literature for the protocol described above.

| Parameter | Value | Reference |

| Reactants (Example Scale) | ||

| Succinic Acid | 96 kg | |

| Ammonium Bicarbonate | 129.6 kg | |

| Water | 1 m³ | |

| Reaction Conditions | ||

| Reaction Temperature | 32 - 40°C | |

| Crystallization Temperature | 16°C | |

| Drying Temperature | 50 - 70°C | |

| Product Outcomes | ||

| Yield | 98% | |

| Purity (Content Mass) | 100% (dry basis) | |

| Yield (using recycled filtrate) | 100% | |

| Purity (using recycled filtrate) | 99.8% |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Infrared (IR) Spectroscopy: Used to confirm the absence of starting materials. For instance, the characteristic bands of succinic acid (at 1310 and 1200 cm⁻¹) and ammonium bicarbonate (at 700 cm⁻¹) should be absent in the final product spectrum, indicating high purity.

-

High-Performance Liquid Chromatography (HPLC): To quantify the succinate content and detect any organic impurities.

-

Elemental Analysis: To determine the nitrogen content and confirm the correct stoichiometry of the ammonium salt.

Conclusion

The synthesis of this compound from succinic acid and an ammonia source like ammonium bicarbonate is a highly efficient and scalable process. By controlling key parameters such as temperature and reactant stoichiometry, it is possible to produce a high-purity product with yields approaching 100%. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis of this important chemical compound for pharmaceutical and other high-grade applications.

References

Thermal Decomposition Profile of Solid Diammonium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal decomposition profile of solid diammonium succinate. Due to a lack of specific published data on the complete thermal analysis of this compound, this guide outlines the expected decomposition pathways and provides detailed experimental protocols for characterization using state-of-the-art thermal analysis techniques. The included data is illustrative, based on the known behavior of similar ammonium carboxylate salts, to serve as a template for researchers undertaking such analysis. The guide details methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), and includes visualizations of a proposed decomposition pathway and a standard experimental workflow.

Introduction

This compound ((NH₄)₂C₄H₄O₄) is an organic salt with applications in various fields, including as a raw material in chemical synthesis.[1] Understanding its thermal stability and decomposition characteristics is crucial for safe handling, storage, and for its application in processes involving elevated temperatures. The thermal decomposition of ammonium carboxylates typically involves the loss of ammonia and water, potentially leading to the formation of amides and other degradation products.[2] For this compound, the expected major organic product upon thermal decomposition is succinimide.

This guide presents a framework for the systematic evaluation of the thermal decomposition of solid this compound. It provides researchers with the necessary experimental protocols and data presentation formats to thoroughly characterize this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of solid this compound is hypothesized to occur in a multi-step process. The primary pathway is expected to involve the sequential loss of ammonia and water to form succinimide.

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Protocols

A comprehensive analysis of the thermal decomposition of this compound requires a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often performed simultaneously (TGA-DSC). Evolved gas analysis (EGA) is critical for identifying the decomposition products.

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of solid this compound.

Caption: General experimental workflow for thermal analysis.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

-

Instrument: A simultaneous TGA-DSC instrument is recommended.

-

Sample Preparation: A sample of 5-10 mg of finely ground solid this compound is weighed into an aluminum or alumina crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, should be used to prevent oxidative decomposition. A purge gas flow rate of 50-100 mL/min is typical.

-

-

Data Collected: The instrument will simultaneously record the sample mass and the differential heat flow as a function of temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (TGA-MS)

Evolved gas analysis (EGA) is a method used to study the gas evolved from a heated sample that undergoes decomposition or desorption.[3]

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA experimental conditions should be identical to those used for the TGA-DSC analysis to allow for direct correlation of mass loss events with the evolution of specific gases.

-

Mass Spectrometer Parameters:

-

Mass Range: Scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-100). Key m/z values to monitor include:

-

m/z 17, 16: Ammonia (NH₃)

-

m/z 18, 17: Water (H₂O)

-

m/z 44: Carbon Dioxide (CO₂) - if combustion occurs

-

m/z 99, 56, 42, 28: Fragments of Succinimide (C₄H₅NO₂)

-

-

Ionization Mode: Electron impact (EI) ionization is standard.

-

-

Data Collected: The mass spectrometer will record the ion current for specific m/z values as a function of temperature, which can be correlated with the TGA data.

Thermal Decomposition Data (Illustrative)

The following tables present a hypothetical but plausible thermal decomposition profile for solid this compound. This data is for illustrative purposes only and should be experimentally verified.

Table 1: TGA Data for the Thermal Decomposition of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Evolved Species (from EGA) |

| 1 | 150 - 220 | ~11.2 | 11.18 (for one mole of NH₃) | Ammonia (NH₃) |

| 2 | 220 - 280 | ~22.4 | 22.36 (for two moles of H₂O) | Water (H₂O) |

| 3 | 280 - 350 | ~11.2 | 11.18 (for one mole of NH₃) | Ammonia (NH₃) |

| Total | 150 - 350 | ~44.8 | 44.72 | NH₃, H₂O |

Table 2: DSC Data for the Thermal Decomposition of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Process Type |

| 1 | ~160 | ~190 | Endothermic | Decomposition (Loss of NH₃) |

| 2 | ~230 | ~260 | Endothermic | Decomposition (Loss of H₂O) & Cyclization |

| 3 | ~290 | ~320 | Endothermic | Decomposition (Loss of NH₃) |

Discussion

The hypothetical thermal decomposition of this compound is expected to proceed through three main stages as outlined in the tables above.

-

Step 1: The initial mass loss is attributed to the loss of one mole of ammonia, leading to the formation of monoammonium succinate. This is an endothermic process as energy is required to break the ionic bond.

-

Step 2: The second major thermal event is likely the intramolecular cyclization to form succinimide, accompanied by the loss of two molecules of water. This process is also expected to be endothermic.

-

Step 3: The final mass loss corresponds to the elimination of the second mole of ammonia.

Evolved gas analysis is crucial to confirm the identity of the gaseous products at each stage. The detection of ammonia (m/z 17, 16) and water (m/z 18, 17) coinciding with the mass loss steps in the TGA would provide strong evidence for the proposed decomposition pathway. Analysis of the final solid residue by techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray diffraction (XRD) would be necessary to confirm the formation of succinimide.

Conclusion

References

Technical Guide: Solubility of Diammonium Succinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium succinate, the diammonium salt of succinic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility in different organic solvents is crucial for process design, purification, crystallization, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and the underlying principles governing the solubility of this compound. Due to a notable scarcity of published quantitative solubility data for this compound in common organic solvents, this guide also equips researchers with the methodology to determine these values experimentally.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals limited publicly available quantitative data on the solubility of this compound in a broad range of organic solvents. The majority of references describe it as soluble in water without providing specific numerical values for organic media.

One available data point is for its solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound in an Organic Solvent

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mM) | Method |

| Dimethyl Sulfoxide (DMSO) | Not Specified (Assumed Room Temperature) | 5 | 32.86 | Not Specified |

Note: The solubility in DMSO may be enhanced by ultrasonication and heating to 60°C. The hygroscopic nature of DMSO can significantly impact solubility; therefore, the use of newly opened DMSO is recommended.

The lack of comprehensive data highlights a significant knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method, a reliable technique for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This can be followed by gravimetric analysis or a more sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (e.g., methanol, ethanol, acetone, etc., analytical grade)

-

Sealed, temperature-controlled glass vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

HPLC system (for chromatographic analysis)

Step-by-Step Procedure

-

Preparation of a Saturated Solution :

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a stirrer with controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation :

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification of the Solute :

-

Gravimetric Method :

-

Accurately weigh a pre-dried evaporating dish or watch glass.

-

Dispense a known volume or weight of the clear filtrate into the dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the dried solute and the volume or mass of the solvent used.

-

-

HPLC Method :

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject a known volume of the filtered, saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

-

Data Reporting :

-

Report the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L, and specify the temperature at which the measurement was conducted.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Spectroscopic Characterization of Diammonium Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for diammonium succinate, a compound of interest in various scientific and pharmaceutical applications. The guide focuses on three core analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. Detailed experimental protocols and a summary of expected spectral data are presented to aid in the identification and characterization of this molecule.

Introduction

This compound, the diammonium salt of succinic acid, is a chemical compound with applications in medicine, the manufacturing of lacquers, and as a component in perfume esters.[1] Accurate and reliable spectroscopic data are crucial for its quality control, structural elucidation, and for studying its interactions in various chemical and biological systems. This document serves as a comprehensive resource for the spectroscopic properties of this compound.

Spectroscopic Data Summary

Due to the challenges in sourcing a complete, published dataset specifically for this compound, the following tables present the expected spectral data based on the known structure of the molecule and established principles of spectroscopy. These values are derived from typical chemical shift and absorption frequency ranges for the functional groups present in this compound.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the succinate dianion.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | ~2.4 - 2.6 | Singlet | 4H |

| NH₄⁺ | Variable (dependent on solvent and concentration) | Singlet | 8H |

Note: The chemical shift of the ammonium protons (NH₄⁺) is highly variable and can be influenced by factors such as solvent, concentration, and temperature. In aqueous solutions, the signal may be broad and its position can shift significantly.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum of this compound is also expected to show a minimal number of signals due to molecular symmetry.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~30 - 40 |

| -COO⁻ | ~175 - 185 |

Note: ¹³C NMR spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom.

IR Spectral Data (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H | 3200 - 3000 | Stretching |

| C-H | 3000 - 2850 | Stretching |

| C=O (carboxylate) | 1610 - 1550 | Asymmetric Stretching |

| C=O (carboxylate) | 1420 - 1380 | Symmetric Stretching |

| C-N | ~1400 | Bending |

| C-C | ~1100 | Stretching |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's peaks.[2]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to define the 0 ppm chemical shift. In modern instruments, the solvent signal can often be used as a secondary reference.[2]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between pulses.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[3][4]

-

Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

-

-

Processing:

-

Perform a Fourier transform on the FID.

-

Phase the resulting spectrum.

-

Reference the chemical shift scale to the TMS signal at 0 ppm.

-

Infrared (IR) Spectroscopy

The KBr pellet method is a common technique for analyzing solid samples in IR spectroscopy.

-

Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent pellet.

-

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, acquire a background spectrum of a pure KBr pellet to account for any atmospheric and instrumental contributions.

-

Sample Spectrum: Place the this compound KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

References

Early Investigations into the Synthesis and Properties of Diammonium Succinate

A Foray into 19th-Century Succinate Chemistry

The study of diammonium succinate, a salt derived from succinic acid and ammonia, has its roots in the foundational period of organic chemistry. While the parent molecule, succinic acid, was first identified in the 16th century as a distillation product of amber, the systematic investigation of its salts, including the diammonium salt, occurred much later. This technical guide delves into the early studies on the discovery and isolation of this compound, presenting the available data, experimental methodologies, and the logical framework of these pioneering investigations.

Initial Characterization and Properties

Early documented properties of this compound can be found in 19th-century chemical literature. A notable compilation of the state of knowledge at the time is presented in P. Truchot's work on ammonia and its compounds. These early characterizations laid the groundwork for future research and applications.

The neutral this compound was identified by the chemical formula C₄H₄O₄(NH₄)₂.[1] Key physical properties documented include its high solubility in both water and alcohol.[1] The crystalline form was described as hexagonal prisms.[1] In contrast, the acidic form, monoammonium succinate, was reported to have the formula C₄H₅O₄(NH₄) and to crystallize in the anorthic system.[1]

| Property | Neutral this compound | Acid this compound | Reference |

| Chemical Formula | C₄H₄O₄(NH₄)₂ | C₄H₅O₄(NH₄) | [1] |

| Molecular Weight | 152 | 135 | |

| Crystal Form | Hexagonal prisms | Anorthic | |

| Solubility | Very soluble in water and alcohol | Very soluble |

Table 1: Early Documented Properties of Ammonium Succinates

Experimental Protocols: The Neutralization Approach

The primary method for the synthesis of this compound in early studies was the direct neutralization of succinic acid with an ammonia source. While specific, detailed protocols from the initial discovery are scarce in readily available literature, the general procedure can be reconstructed based on the chemical principles and laboratory practices of the era.

Objective: To synthesize this compound by reacting succinic acid with ammonia.

Materials:

-

Succinic acid (Acidum succinicum)

-

Ammonia solution (Ammoniaque) or Ammonium Carbonate

-

Litmus paper (or other contemporary pH indicator)

-

Evaporating dish

-

Heat source (e.g., spirit lamp, water bath)

-

Crystallizing dish

Methodology:

-

Dissolution of Succinic Acid: A weighed quantity of succinic acid is dissolved in distilled water, likely with gentle heating to aid dissolution.

-

Neutralization: An aqueous solution of ammonia is added portion-wise to the succinic acid solution. The reaction mixture is stirred continuously. The progress of the neutralization is monitored using litmus paper. Ammonia is added until the solution turns the red litmus paper blue, indicating a neutral or slightly alkaline pH.

-

Concentration: The resulting solution of this compound is then gently heated in an evaporating dish to concentrate the solution by removing excess water. Care would be taken to avoid overheating, which could lead to decomposition.

-

Crystallization: The concentrated solution is then set aside to cool slowly in a crystallizing dish. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation and Drying: The formed crystals are isolated from the mother liquor by decantation or filtration. The isolated crystals are then dried, for instance, by pressing them between sheets of absorbent paper.

The logical workflow for this synthesis can be visualized as a straightforward progression from starting materials to the final isolated product.

Early Observations on Formation from Biological Precursors

Interestingly, early observations also pointed towards the formation of ammonium succinate from the decomposition of nitrogen-containing organic matter. For instance, it was noted that impure solutions of asparagine, an amino acid, would readily ferment and putrefy, leading to the formation of succinate of ammonia. This hinted at the biochemical pathways that connect amino acid metabolism with the Krebs cycle, where succinate is a key intermediate, a concept that would be elaborated upon much later.

The proposed transformation pathway illustrates a logical relationship between the starting biological compound and the final observed product through a process of putrefaction.

References

An In-depth Technical Guide to the Physical Characteristics of Diammonium Succinate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium succinate, the diammonium salt of succinic acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals. Its solid-state properties are crucial for its handling, formulation, and stability. This technical guide provides a comprehensive overview of the known physical characteristics of this compound crystals, with a focus on crystallographic, morphological, thermal, and spectroscopic properties. While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available, this guide compiles the existing data and provides context through related compounds and standard analytical methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid that is soluble in water.[1][2] It is known to form colorless crystals.[1][2] A summary of its fundamental chemical and physical properties is presented in Table 1.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₂N₂O₄ | [3] |

| Molecular Weight | 152.15 g/mol | |

| Appearance | White to off-white solid/colorless crystals | |

| IUPAC Name | diazanium;butanedioate | |

| CAS Number | 2226-88-2 | |

| Solubility | Soluble in water |

Crystallographic Properties

A complete, publicly accessible crystal structure of this compound ((NH₄)₂(C₄H₄O₄)) from single-crystal X-ray diffraction (XRD) analysis is not currently available in major crystallographic databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).

However, the crystal structure of a closely related compound, ammonium hydrogen succinate (NH₄HC₄H₄O₄), has been determined. It is important to note that this compound has a different stoichiometry and crystal packing due to the presence of only one ammonium cation per succinate anion.

A 2020 study reported a new ordered form of ammonium hydrogen succinate, which crystallizes in the triclinic space group P-1. The unit cell parameters are provided in Table 2 as a reference for the crystallographic analysis of a related succinate salt.

Table 2: Crystallographic Data for Ammonium Hydrogen Succinate (NH₄HC₄H₄O₄)

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 6.4868(16) | |

| b (Å) | 7.4313(17) | |

| c (Å) | 7.4339(17) | |

| α (°) | 112.058(8) | |

| β (°) | 96.477(9) | |

| γ (°) | 109.026(8) | |

| Volume (ų) | 302.45(12) | |

| Z | 2 | |

| Calculated Density (g cm⁻³) | 1.456(1) |

Crystal Habit and Morphology

The typical crystal habit and morphology of this compound are not extensively documented. Generally, the external shape of a crystal is influenced by the growth conditions.

Thermal Properties

The thermal behavior of this compound is of significant interest, particularly its decomposition pathway.

Thermal Decomposition

Upon heating, this compound is known to decompose to form succinimide. This process involves the loss of ammonia and water. A study on the thermal decomposition of imidazoline/dimethyl succinate hybrids suggests that the decomposition of succinate-containing compounds can be a multi-step process.

A detailed thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine the precise decomposition temperatures, mass losses at each stage, and the associated endothermic or exothermic events. Based on studies of other ammonium salts, the decomposition would likely begin with the loss of ammonia.

Table 3: Expected Thermal Decomposition Profile of this compound

| Technique | Expected Observation |

| TGA | A multi-stage mass loss corresponding to the sequential loss of ammonia (NH₃) and water (H₂O), ultimately leading to the formation of succinimide (C₄H₅NO₂). |

| DSC | Endothermic peaks associated with melting and the energy required for the decomposition process. The overall process may also exhibit exothermic events depending on the reactions. |

Spectroscopic Properties

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound.

FTIR Spectroscopy

Table 4: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H (Ammonium) | Stretching | 3200 - 3000 |

| N-H (Ammonium) | Bending | ~1400 |

| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 |

| C=O (Carboxylate) | Symmetric Stretching | 1450 - 1360 |

| C-H | Stretching | 2970 - 2850 |

| C-H | Bending | 1470 - 1370 |

| C-C | Stretching | 1200 - 800 |

| O-H (if hydrated) | Stretching | 3500 - 3200 (broad) |

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would provide further insight into the molecular vibrations. The carboxylate symmetric stretch is typically a strong band in the Raman spectrum.

Experimental Protocols

Detailed experimental protocols for the characterization of crystalline materials are provided below. These are generalized procedures that can be adapted for the specific analysis of this compound.

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound involves the reaction of succinic acid with an ammonium source.

Procedure:

-

Dissolve succinic acid in deionized water, with gentle heating if necessary.

-

Slowly add a stoichiometric amount of aqueous ammonia (ammonium hydroxide) or ammonium carbonate to the succinic acid solution while stirring. The reaction is exothermic.

-

Monitor the pH of the solution until it becomes neutral or slightly basic, indicating the completion of the neutralization reaction.

-

Allow the solution to cool slowly to room temperature.

-

For crystallization, the solution can be left for slow evaporation at room temperature or cooled further in a refrigerator.

-

Collect the resulting crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

Thermal Analysis (TGA/DSC)

TGA and DSC are used to study the thermal stability and phase transitions of the material.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound (typically 5-10 mg) is accurately weighed into an aluminum or ceramic pan.

-

Instrument Setup: The analysis is performed using a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Spectroscopic Analysis (FTIR and Raman)

These techniques are used to identify the functional groups present in the molecule.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the crystalline powder is placed directly on the ATR crystal.

-

Measurement: The spectrum is recorded by pressing the sample onto the crystal to ensure good contact. The background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Measurement: The sample is illuminated with a monochromatic laser beam, and the scattered light is collected and analyzed to generate the Raman spectrum.

Visualizations

Experimental Workflow for Characterization

The logical flow of experiments for characterizing this compound crystals can be visualized as follows:

Caption: Workflow for the synthesis and characterization of this compound crystals.

Logical Relationship of Physical Properties

The interplay between the different physical characteristics of a crystalline material is crucial for a comprehensive understanding.

Caption: Interrelationship of the physical properties of crystalline this compound.

Conclusion

This technical guide has summarized the currently available information on the physical characteristics of this compound crystals. While a definitive crystal structure remains to be elucidated, the provided data on related compounds and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals working with this material. Further investigation, particularly single-crystal X-ray diffraction, is necessary to fully characterize its solid-state properties. Such data will be invaluable for controlling its crystallization, understanding its stability, and optimizing its use in various applications.

References

Diammonium Succinate: A Versatile Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diammonium succinate, the salt derived from succinic acid and ammonia, is emerging as a pivotal precursor in a variety of organic syntheses. Its utility is particularly pronounced in the formation of nitrogen-containing heterocyclic compounds, which are foundational structures in numerous pharmaceuticals and specialty chemicals. This technical guide explores the core applications of this compound, providing in-depth experimental protocols, quantitative data, and process visualizations to support researchers in leveraging this versatile building block.

Core Synthetic Applications

This compound serves as a direct and efficient starting material for the synthesis of several key chemical intermediates, including succinimide, 2-pyrrolidinone, and succinonitrile. These compounds are integral to the production of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).

Table 1: Synthesis of Key Intermediates from this compound

| Product | Reaction Type | Key Reagents | Temperature (°C) | Pressure | Catalyst | Yield (%) | Reference |

| Succinimide | Thermal Decomposition | This compound (in situ) | 275-289 | Atmospheric | None | 82-83 | [1] |

| 2-Pyrrolidone & N-Methylpyrrolidone | Reductive Amination | Aqueous this compound, Hydrogen, Methanol | 265 | 1900 psi | Palladium, Rhodium, etc. | 90 (combined) | [2] |

| Succinonitrile | Ammonolysis/Dehydration | Succinic Acid, Ammonia | 240-280 | Atmospheric | Ionic Liquid | 60-65 | [3] |

Experimental Protocols

Synthesis of Succinimide via Thermal Decomposition of this compound

This protocol is adapted from a well-established procedure for the synthesis of succinimide from succinic acid and ammonia, which proceeds through the in-situ formation of this compound.[1]

Procedure:

-

In a 1-liter distilling flask equipped with a side arm of at least 10 mm internal diameter, place 236 g (2.0 moles) of succinic acid.

-

Slowly add 270 mL (4.0 moles) of 28% aqueous ammonia with cooling and shaking. This will form a solution of this compound.

-

Set up the flask for downward distillation with a water-cooled receiving flask.

-

Gently heat the mixture. Initially, water and some uncombined ammonia will distill over at approximately 100°C.

-

After about 200 mL of water has been collected, increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.

-

Collect the fraction that distills between 102°C and 275°C as an intermediate fraction.

-

Collect the main product fraction, succinimide, which distills between 275°C and 289°C. The crude product will solidify upon cooling.

-

The crude succinimide (approx. 168 g) can be purified by recrystallization from 95% ethyl alcohol (using approximately 1 mL of alcohol per gram of product) to yield 163-164 g (82-83%) of pure succinimide.[1]

Synthesis of 2-Pyrrolidone and N-Methylpyrrolidone from Aqueous this compound

This protocol is based on a patented one-step process for the conversion of aqueous this compound.

Procedure:

-

Prepare a 20 wt% aqueous solution of this compound.

-

Introduce the solution into a high-pressure reactor containing a suitable hydrogenation catalyst (e.g., Palladium or Rhodium on a carbon support).

-

Add methanol to the reaction mixture. The molar ratio of methanol to succinate will influence the ratio of N-methylpyrrolidone to 2-pyrrolidone in the final product.

-

Pressurize the reactor with hydrogen to 1900 psi.

-

Heat the reaction mixture to 265°C and maintain these conditions with stirring.

-

Monitor the reaction progress by analyzing samples for the consumption of the starting material.

-

Upon completion, cool the reactor, release the pressure, and filter to remove the catalyst.

-

The resulting mixture of 2-pyrrolidone and N-methylpyrrolidone can be separated and purified by fractional distillation. A combined yield of approximately 90% is reported.

Synthesis of Succinonitrile from this compound Precursors

This protocol is derived from a patented method using succinic acid and ammonia, which forms this compound as an intermediate.

Procedure:

-

In a suitable reactor, add 50g of succinic acid and 10mL of an ionic liquid catalyst (e.g., ethylmethylimidazolium biphosphate).

-

Heat the mixture to 190°C to melt the succinic acid completely.

-

Introduce ammonia gas in stages while increasing the temperature to 240°C.

-

Maintain the reaction at 240°C for 50 minutes.

-

After the reaction is complete, the crude succinonitrile is purified by vacuum distillation.

-

Collect the purified succinonitrile. The reported yield is approximately 65%.

Process and Reaction Pathway Visualizations

The following diagrams illustrate the key synthetic pathways and workflows involving this compound.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of valuable nitrogen-containing heterocyclic compounds. Its application in both laboratory and industrial settings is supported by straightforward reaction pathways and the potential for high-yield conversions. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in drug development and organic synthesis to explore and optimize the use of this compound in their work. Further research into novel catalytic systems and process intensification can be expected to expand the utility of this important chemical building block.

References

Methodological & Application

Application Note: Laboratory Synthesis of High-Purity Diammonium Succinate

**Abstract

This document provides a detailed protocol for the laboratory synthesis of high-purity diammonium succinate. The synthesis is based on the neutralization reaction between succinic acid and ammonium hydroxide. This method is straightforward, scalable, and capable of producing high-purity crystalline this compound suitable for research and development applications in the chemical and pharmaceutical industries. This protocol also outlines procedures for purification via recrystallization and purity assessment by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction

This compound is the ammonium salt of succinic acid, a dicarboxylic acid that is an important intermediate in cellular metabolism. The compound serves as a versatile chemical intermediate in various industrial applications, including the manufacturing of polymers, resins, and other specialty chemicals. In the context of drug development and life sciences, high-purity this compound can be utilized in cell culture media, as a component in buffer systems, and as a starting material for the synthesis of active pharmaceutical ingredients. The protocol detailed herein describes a reliable method to synthesize and purify this compound to a high degree of purity.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of high-purity this compound from succinic acid and ammonium hydroxide.

2.1. Materials and Equipment

-

Succinic acid (C₄H₆O₄), ≥99% purity

-

Ammonium hydroxide (NH₄OH), 28-30% solution in water

-

Deionized water

-

Ethanol, absolute

-

0.2 µm syringe filters

-

Magnetic stirrer with heating plate

-

Reaction vessel (e.g., 500 mL Erlenmeyer flask)

-

Crystallization dish

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

-

pH meter or pH indicator strips

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

2.2. Synthesis Procedure

-

Dissolution of Succinic Acid: Weigh 59.05 g (0.5 mol) of succinic acid and transfer it to a 500 mL Erlenmeyer flask. Add 150 mL of deionized water. Place the flask on a magnetic stirrer with a heating plate and gently heat to 40-50 °C while stirring to dissolve the succinic acid completely.

-

Neutralization Reaction: While stirring the succinic acid solution, slowly add ammonium hydroxide solution (28-30%) dropwise. The reaction is exothermic; monitor the temperature and maintain it below 60 °C. The chemical equation for this reaction is: 2NH₄OH + H₂C₄H₄O₄ → C₄H₁₂N₂O₄ + 2H₂O[1]

-

pH Adjustment: Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution reaches 7.0 ± 0.2. This ensures the complete conversion of succinic acid to this compound.

-

Initial Isolation (Optional): The product can be isolated by evaporating the water under reduced pressure. However, for high purity, proceeding directly to recrystallization is recommended.

2.3. Purification by Recrystallization

-

Concentration: Gently heat the reaction mixture to approximately 70 °C to ensure all this compound is dissolved. If necessary, add a minimal amount of hot deionized water to achieve complete dissolution.

-

Hot Filtration: If any particulate matter is visible, perform a hot filtration of the solution through a pre-warmed Büchner funnel or a suitable filter paper to remove any insoluble impurities.

-

Crystallization: Transfer the hot, clear solution to a clean crystallization dish. Cover the dish with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the dish in an ice bath or a refrigerator at 4 °C for at least 4 hours to maximize crystal formation.

-

Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 40 °C for 12-24 hours or in a desiccator over a suitable drying agent until a constant weight is achieved.

2.4. Purity Assessment by Quantitative NMR (qNMR)

The purity of the synthesized this compound can be determined using ¹H qNMR spectroscopy.

-

Sample Preparation: Accurately weigh approximately 10 mg of the dried this compound and a similar, accurately weighed amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration.

-

Data Analysis: Integrate the well-resolved signals corresponding to the analyte (this compound) and the internal standard. The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the standard

-

Data Presentation

The following table summarizes the expected quantitative data from the synthesis protocol.

| Parameter | Value | Notes |

| Reactants | ||

| Succinic Acid (MW: 118.09 g/mol ) | 59.05 g (0.5 mol) | |

| Ammonium Hydroxide (28-30%) | ~60-65 mL (approx. 1.0 mol NH₃) | Added until pH 7.0 is reached. |

| Reaction Conditions | ||

| Temperature | < 60 °C | Exothermic reaction; cooling may be necessary. |

| Reaction Time | ~ 30-60 minutes | Time for addition of ammonium hydroxide and pH adjustment. |

| Product | ||

| Theoretical Yield | 76.07 g | Based on 0.5 mol of succinic acid. |

| Expected Actual Yield | 65-72 g (85-95% yield) | Yield after recrystallization and drying. |

| Appearance | Colorless to white crystalline solid | This compound forms colorless crystals.[1] |

| Purity Analysis (qNMR) | ||

| Purity (post-recrystallization) | ≥ 99.5% | Determined by ¹H qNMR with an internal standard. |

| Key ¹H NMR Signals (in D₂O) | Singlet at ~2.4 ppm (succinate CH₂) | Chemical shift may vary slightly depending on concentration and pH. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the purification process for this compound.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of high-purity this compound. The use of a straightforward neutralization reaction followed by a carefully controlled recrystallization process ensures a high yield and excellent purity of the final product. The integration of qNMR for purity assessment provides a reliable and accurate method for quality control, making the synthesized material suitable for demanding research and development applications.

References

Application Notes and Protocols: Diammonium Succinate as a Dual Carbon and Nitrogen Source for Microbial Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium succinate is a versatile chemical compound that can serve as both a carbon and nitrogen source for the cultivation of various microorganisms. Its utility is particularly noted in fermentation processes aimed at producing bio-based chemicals, such as succinic acid. In these contexts, ammonium hydroxide is often used to neutralize the succinic acid produced by the microbes, resulting in the formation of this compound in the fermentation broth.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a primary nutrient source for microbial growth, intended for research, and development applications.

Succinate is a key intermediate in central metabolic pathways, including the tricarboxylic acid (TCA) cycle, making it an accessible carbon source for a wide range of bacteria and fungi.[3][4] The ammonium ions serve as a readily available nitrogen source for the synthesis of amino acids, nucleic acids, and other essential biomolecules.[5] The use of a single compound to supply both carbon and nitrogen can simplify media formulation and potentially streamline metabolic processes.

Metabolic Pathways

Microorganisms typically transport dicarboxylates like succinate across the cell membrane via specific transporters. Once inside the cell, succinate enters the central metabolism, most commonly the Tricarboxylic Acid (TCA) cycle. In the TCA cycle, succinate is oxidized to fumarate, malate, and oxaloacetate, generating reducing equivalents (FADH₂ and NADH) that fuel cellular respiration and provide precursors for biosynthesis. The ammonium ions are assimilated primarily through the action of glutamate dehydrogenase or the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway to produce glutamate and glutamine, the primary nitrogen donors for the synthesis of other amino acids and nitrogenous compounds.

Caption: Simplified metabolic pathway for the utilization of this compound.

Experimental Protocols

Protocol 1: Preparation of Defined Minimal Medium with this compound

This protocol describes the preparation of a defined minimal medium where this compound is the sole source of carbon and nitrogen. This medium can be used to assess the ability of a specific microorganism to utilize this substrate.

Materials:

-

This compound (CAS No. 2226-88-2)

-

Dibasic potassium phosphate (K₂HPO₄)

-

Monobasic potassium phosphate (KH₂PO₄)

-

Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

-

Trace minerals solution (e.g., ATCC® Vitamin & Mineral Supplements)

-

Deionized water

-

pH meter

-

Autoclave

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare Phosphate Buffer: Dissolve K₂HPO₄ and KH₂PO₄ in deionized water to achieve the desired buffer concentration and pH (typically pH 7.0-7.4). A common starting point is 7 g/L K₂HPO₄ and 2 g/L KH₂PO₄.

-

Add this compound: Weigh and dissolve this compound into the phosphate buffer solution. The concentration can be varied to study its effect on growth (e.g., 2 g/L to 20 g/L).

-

Add Salts: Add MgSO₄·7H₂O to a final concentration of approximately 0.2 g/L.

-

Add Trace Minerals: Add the trace minerals solution according to the manufacturer's instructions (typically 1 mL/L).

-

Adjust pH: Check the pH of the final solution and adjust to the desired value using sterile NaOH or HCl if necessary.

-

Sterilization: Autoclave the medium at 121°C for 15 minutes. Alternatively, for heat-labile components, the medium can be filter-sterilized through a 0.22 µm filter.

-

Storage: Store the sterile medium at 4°C until use.

Protocol 2: Microbial Growth Assessment in a 96-Well Plate Format

This protocol provides a high-throughput method to screen and quantify microbial growth using this compound as the primary nutrient source.

Materials:

-

Sterile 96-well microplates with lids

-

Prepared this compound minimal medium (from Protocol 1)

-

Microbial culture (in late log phase)

-

Sterile phosphate-buffered saline (PBS) for cell washing

-

Microplate reader capable of measuring optical density (OD) at 600 nm

-

Incubator with shaking capabilities

Procedure:

-

Inoculum Preparation:

-

Grow the microbial strain of interest in a suitable rich medium (e.g., LB for E. coli) overnight.

-

Inoculate a fresh culture and grow to the late logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with sterile PBS to remove residual medium components.

-

Resuspend the cells in PBS and adjust the optical density (OD₆₀₀) to a standardized value (e.g., 1.0).

-

-

Plate Setup:

-

Add 180 µL of the this compound minimal medium to each well of the 96-well plate.

-

Include negative control wells containing only the medium.

-

Add 20 µL of the prepared inoculum to each experimental well (this results in a 1:10 dilution of the inoculum).

-

-

Incubation:

-

Cover the plate with a breathable seal or lid.

-

Incubate the plate at the optimal growth temperature for the microorganism with continuous shaking to ensure aeration.

-

-

Growth Measurement:

-

Measure the OD₆₀₀ of each well at regular time intervals (e.g., every 1-2 hours) using a microplate reader.

-

Continue measurements until the stationary phase is reached.

-

Caption: Experimental workflow for microbial growth assessment.

Data Presentation

The quantitative data obtained from the growth assessment experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound Concentration on Microbial Growth Parameters

| This compound (g/L) | Maximum OD₆₀₀ | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (h) |

| 2.0 | 0.45 ± 0.03 | 0.25 ± 0.02 | 2.77 |

| 5.0 | 0.98 ± 0.05 | 0.48 ± 0.03 | 1.44 |

| 10.0 | 1.85 ± 0.08 | 0.55 ± 0.04 | 1.26 |

| 20.0 | 2.10 ± 0.10 | 0.53 ± 0.05 | 1.31 |

Data are presented as mean ± standard deviation (n=3). This is example data and will vary depending on the microbial species and experimental conditions.

Table 2: Comparison of this compound with Other Carbon and Nitrogen Sources

| Carbon Source (5 g/L) | Nitrogen Source (2 g/L) | Maximum OD₆₀₀ | Specific Growth Rate (µ) (h⁻¹) |

| Glucose | Ammonium Sulfate | 2.50 ± 0.12 | 0.69 ± 0.05 |

| This compound | (as sole source) | 1.85 ± 0.08 | 0.55 ± 0.04 |

| Succinic Acid | Ammonium Chloride | 1.79 ± 0.09 | 0.52 ± 0.04 |

| Glucose | Urea | 2.35 ± 0.11 | 0.65 ± 0.06 |

Data are presented as mean ± standard deviation (n=3). This is example data for illustrative purposes.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and considerations for designing an experiment to characterize microbial growth on this compound.

Caption: Logical flow for designing a microbial growth study.

Concluding Remarks

This compound can be a valuable component in microbial media, providing both carbon and nitrogen in a single, readily metabolizable form. The protocols and guidelines presented here offer a starting point for researchers to explore its use in their specific applications. Optimization of media composition and growth conditions will be necessary for each microbial species and desired outcome. Further analysis, such as HPLC for substrate consumption and byproduct formation, can provide a more comprehensive understanding of the metabolic fate of this compound.

References

- 1. US5958744A - Succinic acid production and purification - Google Patents [patents.google.com]

- 2. US8246792B2 - Processes for producing succinic acid from fermentation broths containing this compound - Google Patents [patents.google.com]

- 3. Fermentative Succinate Production: An Emerging Technology to Replace the Traditional Petrochemical Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate metabolism and its regulation of host-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application of diammonium succinate in the synthesis of polybutylene succinate (PBS).

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction